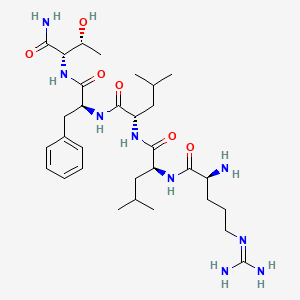

Rllft-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is a protease-activated receptor 1 selective agonist that significantly increases the nociceptive threshold . This compound is primarily used in scientific research to study the biological activity and mechanisms of protease-activated receptors.

科学的研究の応用

Rllft-NH2 is widely used in scientific research for various applications, including:

Chemistry: Studying the structure-activity relationships of protease-activated receptor 1 agonists.

Biology: Investigating the role of protease-activated receptors in cellular signaling and physiological processes.

Medicine: Exploring the potential therapeutic applications of protease-activated receptor 1 agonists in pain management and other conditions.

Industry: Developing new peptide-based drugs and therapeutic agents

作用機序

Target of Action

Rllft-NH2 is a reversed amino acid sequence control peptide for TFLLR-NH2 . The primary target of this compound is the Protease-Activated Receptor 1 (PAR1) . PAR1 is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including inflammation, pain perception, and coagulation .

Mode of Action

This compound interacts with its target, PAR1, as a control peptide . It is used as a negative control for TFLLR-NH2, a selective agonist of PAR1

Biochemical Pathways

PAR1 is known to be involved in various signaling pathways related to inflammation, pain perception, and coagulation .

Pharmacokinetics

It is soluble up to 2mg/ml in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

As a control peptide for a PAR1 selective agonist, it may play a role in modulating the effects of PAR1 activation .

準備方法

Synthetic Routes and Reaction Conditions

Rllft-NH2 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole, and the deprotection steps involve the use of trifluoroacetic acid .

Industrial Production Methods

While this compound is primarily synthesized for research purposes, industrial production methods would involve scaling up the solid-phase peptide synthesis process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions

Rllft-NH2 undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues, if present.

Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.

Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acid residues.

類似化合物との比較

Similar Compounds

TFLLR-NH2: A protease-activated receptor 1 selective agonist with a different amino acid sequence.

SFLLRN-NH2: Another protease-activated receptor 1 agonist with a different sequence.

SLIGRL-NH2: A protease-activated receptor 2 agonist with a different sequence

Uniqueness

Rllft-NH2 is unique due to its reversed amino acid sequence compared to TFLLR-NH2. This unique sequence allows it to serve as a control peptide in experiments studying the biological activity of protease-activated receptor 1 agonists .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N9O6/c1-17(2)14-22(37-27(43)21(32)12-9-13-36-31(34)35)28(44)38-23(15-18(3)4)29(45)39-24(16-20-10-7-6-8-11-20)30(46)40-25(19(5)41)26(33)42/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPOBMZRIPLMBB-GFGQVAFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does RLLFT-NH2 help researchers understand the role of PAR1 in the mouse colon?

A1: The research paper [] investigates the role of PAR1 in regulating ion transport in the mouse colon. The researchers observed that activating PAR1 with TFLLR-NH2 led to a decrease in neurally evoked chloride secretion. To confirm that this effect was specifically due to PAR1 activation and not a non-specific effect of peptide binding, they utilized this compound. This reverse sequence peptide did not elicit the same decrease in chloride secretion, supporting the conclusion that the observed effect was indeed mediated by PAR1 activation [].

Q2: Besides the mouse colon, has this compound been used to study PAR1 in other organ systems?

A2: Yes, the second research paper [] utilizes this compound to study the role of PAR1 in a mouse model of prostatitis. Similar to its use in the colon study, this compound served as a negative control to confirm the specificity of the PAR1-activating peptide, TFLLR-NH2, in modulating inflammation in the prostate []. This highlights the versatility of this compound as a tool for studying PAR1 across various organ systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![2-Azabicyclo[4.1.0]heptane,1-isopropyl-5-methyl-(6CI)](/img/no-structure.png)

![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)